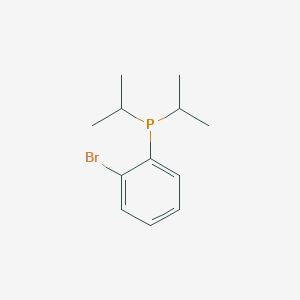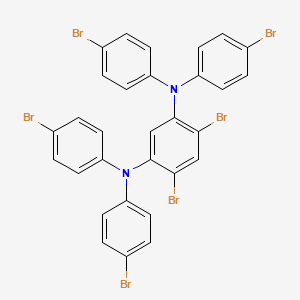![molecular formula C9H9F3N2 B14240330 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene CAS No. 460744-87-0](/img/structure/B14240330.png)
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[24]hept-4-ene is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of trifluorocyclobutene and diazaspiroheptene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene typically involves multiple steps:
Formation of Trifluorocyclobutene: The trifluorocyclobutene moiety can be synthesized through the cyclization of a suitable precursor, such as a trifluorovinyl compound, under specific conditions (e.g., using a strong base like sodium hydride in an aprotic solvent like dimethyl sulfoxide).
Construction of Diazaspiroheptene: The diazaspiroheptene core can be formed by reacting a suitable diamine with a cyclobutanone derivative under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the trifluorocyclobutene and diazaspiroheptene moieties through a suitable coupling reagent, such as a palladium catalyst, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazaspiroheptene moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the trifluorocyclobutene moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluorocyclobutene moiety, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the diazaspiroheptene moiety.
Reduction: Reduced derivatives of the trifluorocyclobutene moiety.
Substitution: Substituted derivatives at the trifluorocyclobutene moiety.
科学的研究の応用
Chemistry
In chemistry, 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its distinctive structural features.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure and trifluorocyclobutene moiety may impart unique pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorocyclobutene moiety can engage in hydrophobic interactions, while the diazaspiroheptene core can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-5-ene
- 6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-3-ene
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the position of the trifluorocyclobutene moiety. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
460744-87-0 |
|---|---|
分子式 |
C9H9F3N2 |
分子量 |
202.18 g/mol |
IUPAC名 |
6-(2,3,3-trifluorocyclobuten-1-yl)-4,5-diazaspiro[2.4]hept-4-ene |
InChI |
InChI=1S/C9H9F3N2/c10-7-5(3-9(7,11)12)6-4-8(1-2-8)14-13-6/h6H,1-4H2 |
InChIキー |
CKECSGOTVJQZJW-UHFFFAOYSA-N |
正規SMILES |
C1CC12CC(N=N2)C3=C(C(C3)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


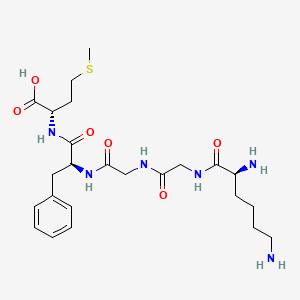

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
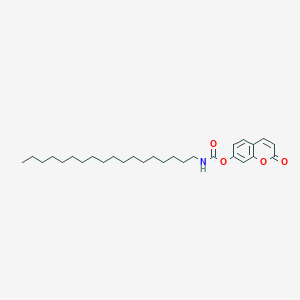
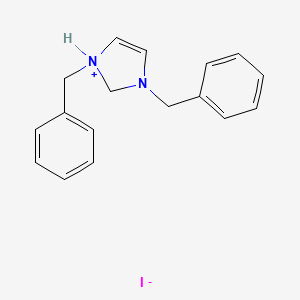
![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
